molecular formula C17H18O4 B3132323 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid CAS No. 36640-14-9

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid

Cat. No.: B3132323
CAS No.: 36640-14-9
M. Wt: 286.32 g/mol
InChI Key: LPBKBJJVBZXOPQ-UHFFFAOYSA-N
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Description

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid, also known by its IUPAC name, is a chemical compound that belongs to the class of benzoic acids . It has a molecular weight of 286.3224 and a molecular formula of C17H18O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)O . This indicates the presence of two methoxy groups, a phenyl group, and a carboxylic acid group in the molecule .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.3224 and a molecular formula of C17H18O4 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

  • Chemical Studies and Synthesis Techniques

    • 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid has been a subject in quantum chemical studies, particularly in the investigation of the dissociation of substituted benzoic acids and their derivatives. These studies explore the enthalpies of combustion and chemical shift data related to benzoic acids, which are crucial for understanding their chemical behavior and potential applications in synthesis processes (Sainsbury, 1975).
    • This compound has also been used in the synthesis of various analogues and intermediates, demonstrating its versatility in organic chemistry. For instance, it has been employed in the synthesis of O-desmethylangolensin analogues, indicating its potential use in the creation of complex organic compounds (Hong & Lee, 2014).
  • Potential Medical Applications

    • Research indicates that certain derivatives of benzoic acid, including compounds similar to this compound, have shown potential in medical applications. For example, related compounds have been studied for their inhibitory activity against mammalian ribonucleotide reductase, exhibiting antineoplastic activity in leukemia-bearing mice (Sainsbury, 1975).
  • Pharmacological Research

    • In pharmacological studies, derivatives of benzoic acid have been evaluated for their binding at insulin-releasing receptor sites of pancreatic beta cells, suggesting their potential role in the development of hypoglycemic drugs (Brown & Foubister, 1984). This demonstrates the relevance of these compounds in designing drugs for conditions like diabetes.
  • Structural and Molecular Analysis

    • Structural investigation and analysis of benzoic acid derivatives, including those similar to this compound, have been conducted to understand their molecular properties and potential applications in material science and molecular engineering (Venkatesan et al., 2016).

Properties

IUPAC Name

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBKBJJVBZXOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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